Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester
Description
Molecular Configuration and Stereochemical Features
Ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester (C₃₀H₂₈O₉S) features a thioglucopyranosiduronic acid core derived from β-D-glucuronic acid, with a methyl ester at the C6 carboxyl group and benzoyl protecting groups at the C2, C3, and C4 hydroxyl positions. The β-D configuration is defined by the anomeric thioglycosidic bond (C1–S–ethyl), which adopts an axial orientation relative to the pyranose ring. The stereochemical arrangement follows the D-series, with chiral centers at C2 (R), C3 (S), C4 (S), and C5 (R), as determined by the Cahn-Ingold-Prelog priority rules.
The thioglycosidic linkage introduces distinct stereoelectronic effects compared to oxygen-based glycosides. The C1–S bond length (~1.81 Å) is longer than a typical C–O bond (~1.43 Å), reducing steric hindrance and increasing conformational flexibility. This structural feature enhances stability against enzymatic hydrolysis while retaining reactivity in glycosylation reactions.
Table 1: Key stereochemical descriptors
| Parameter | Value/Configuration | Source |
|---|---|---|
| Anomeric configuration | β-D (axial S-linkage) | |
| C2 stereochemistry | R | |
| C3 stereochemistry | S | |
| C4 stereochemistry | S | |
| C5 stereochemistry | R |
Conformational Analysis of the Thioglucopyranosiduronic Acid Core
The pyranose ring adopts a $$ ^4C_1 $$ chair conformation, stabilized by intramolecular hydrogen bonding between the C3 benzoyl carbonyl and the C5 hydroxyl group. Thioglycosides exhibit greater ring puckering flexibility compared to O-glycosides, with Cremer-Pople parameters (Q = 0.57 Å, θ = 8.2°, φ = 353.8°) indicating minor deviations from ideal chair geometry.
Benzoyl groups at C2, C3, and C4 impose steric constraints, limiting pseudorotation. Nuclear Overhauser Effect (NOE) correlations between H1 (δ 5.53 ppm) and H3 (δ 5.81 ppm) confirm a cis-diaxial arrangement, while the C6 methyl ester adopts an equatorial orientation to minimize A$$^{1,3}$$ strain.
Table 2: Conformational energy comparison
| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |
|---|---|---|
| $$ ^4C_1 $$ chair | 0.0 | Benzoyl π-stacking |
| $$ ^1C_4 $$ boat | +3.2 | Reduced steric clash |
| Skew boat | +5.7 | Partial H-bond retention |
Electronic Effects of Benzoyl Protecting Groups
Benzoyl groups exert strong electron-withdrawing effects via resonance (-I effect), polarizing the glucopyranose ring. This destabilizes oxocarbenium ion intermediates during glycosidic bond cleavage, increasing hydrolytic stability by 12-fold compared to acetyl-protected analogs.
The C2 benzoyl group induces the greatest electronic perturbation, reducing the pKₐ of the adjacent C1 thioglycosidic sulfur by 1.5 units. This enhances electrophilicity at C1, facilitating glycosylation reactions under milder conditions. Comparative Natural Bond Orbital (NBO) analysis shows benzoyl groups increase the partial positive charge at C1 from +0.32 e (unprotected) to +0.47 e.
Table 3: Electronic parameters at key positions
| Position | Charge (e) | Effect of Benzoylation |
|---|---|---|
| C1 | +0.47 | Increased electrophilicity |
| C2 | -0.18 | Resonance stabilization |
| O6 | -0.62 | Ester conjugation |
Comparative Analysis with Related Uronic Acid Derivatives
Compared to methyl 2,3,4-tri-O-benzoyl-α-D-glucuronate, the thioglycoside analog exhibits:
- Enhanced stability : 8× greater resistance to acid-catalyzed hydrolysis (t₁/₂ = 48 hr vs. 6 hr in 0.1 M HCl).
- Altered reactivity : Thioglycosides require 30% less Lewis acid catalyst (e.g., TMSOTf) in glycosylations due to improved leaving group ability.
- Distinct NMR profiles : The C1 sulfur causes upfield shifts of H1 (Δδ = -0.8 ppm) and downfield shifts of C1 (Δδ = +25 ppm) vs. O-glycosides.
Table 4: Physicochemical comparison
| Property | Thioglycoside | O-Glycoside |
|---|---|---|
| Hydrolytic stability | 48 hr | 6 hr |
| Glycosylation yield | 92% | 78% |
| C1 $$ ^{13}C $$ NMR | 95 ppm | 70 ppm |
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9S/c1-3-40-30-25(38-28(33)21-17-11-6-12-18-21)23(37-27(32)20-15-9-5-10-16-20)22(24(39-30)29(34)35-2)36-26(31)19-13-7-4-8-14-19/h4-18,22-25,30H,3H2,1-2H3/t22-,23-,24-,25+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVBXANIMEERD-OPXFDBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747721 | |
| Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302965-09-9 | |
| Record name | Ethyl methyl 2,3,4-tri-O-benzoyl-1-thio-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Ethyl 3,4-Di-O-Benzyl-2-O-Benzoyl-1-Thio-β-D-Glucopyranoside
Starting from a protected thioglycoside precursor, the reaction employs borane-THF and trimethylsilyl triflate (TMSOTf) in dichloromethane (DCM) at 0°C to RT. This step achieves selective deprotection while retaining the benzoyl group at the 2-position. Key conditions include:
Step 2: Oxidation to the Uronic Acid Derivative
The intermediate is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) in a DCM/water biphasic system. This step converts the primary alcohol to a carboxylic acid, later esterified to the methyl uronate:
Step 3: Benzoylation of Remaining Hydroxyl Groups
Regioselective benzoylation of the 3,4-hydroxyls is achieved using benzoyl chloride in pyridine with 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions:
-
Reagents : Benzoyl chloride (3.0 equiv), DMAP (0.1 equiv)
-
Temperature : 50°C for 2.5 hours
Optimization Challenges and Side Reactions
Competing Elimination Pathways
Elevated temperatures during alkylation or oxidation risk eliminating the uronic acid moiety, forming hexenuronic acid derivatives. Mitigation strategies include:
Regioselectivity in Benzoylation
Benzoylation of polyols often yields mixtures of 2,3,4- and 3,4,6-regioisomers. To enhance selectivity:
-
Pre-Protection : Temporary benzyl groups at non-target positions (e.g., 6-OH) simplify subsequent benzoylation.
-
Catalytic DMAP : Accelerates acylation while minimizing migration.
Characterization and Analytical Data
Successful synthesis is confirmed via:
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¹H/¹³C NMR : Key signals include δ 5.2–5.4 ppm (benzoyl carbonyls) and δ 2.5 ppm (ethylthio group).
-
Mass Spectrometry : Molecular ion peak at m/z 564.60 ([M+H]⁺).
Industrial-Scale Considerations
Large-scale production faces challenges in cost and reproducibility:
Chemical Reactions Analysis
Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with a glycosyl acceptor to form glycosidic bonds. Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester can act as a glycosyl donor due to the presence of its anomeric carbon, which is reactive toward nucleophiles.
- Mechanism : The reaction typically involves the activation of the anomeric carbon through methods such as using bismuth(III) triflate as a catalyst, which enhances the electrophilicity of the glycosyl donor. This allows for efficient coupling with various acceptors, yielding disaccharides or larger oligosaccharides.
- Research Findings : Studies have shown that using solvents like nitromethane can significantly improve reaction yields and rates in glycosylation reactions involving this compound. For instance, disaccharides were obtained in yields exceeding 90% under optimized conditions .
Hydrolysis Reactions
This compound can undergo hydrolysis to regenerate the corresponding thioglucopyranosiduronic acid and methanol.
- Mechanism : The hydrolysis process can be catalyzed by either acid or base. In acidic conditions, the ester bond is cleaved by water in a nucleophilic acyl substitution mechanism, leading to the formation of carboxylic acids and alcohols .
Transesterification Reactions
Transesterification can also be performed on this compound to produce other esters.
Scientific Research Applications
Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrugs, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoyl groups and thioglucopyranosiduronic acid core allow it to bind to these targets, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between the target compound and its analogs:
| Compound Name | CAS Number | Substituents/Protective Groups | Glycosidic Bond Type | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|---|
| Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester | 302965-09-9 | 2,3,4-tri-O-benzoyl; ethyl, methyl ester | Thio (C1-S) | ~668.6 (calculated) | Glycosylation studies, enzymatic resistance |
| 4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosiduronic acid methyl ester | Not provided | 2,3,4-tri-O-acetyl; 4-methylphenyl | Thio (C1-S) | ~532.5 (estimated) | Synthetic intermediates, regioselective reactions |
| Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | 3080-47-5 | 2,3,4-tri-O-acetyl; benzyl | Oxygen (C1-O) | ~448.4 (calculated) | Glycoconjugate synthesis, hydrolysis studies |
| 2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate | 62346-08-1 | 2,3,4-tri-O-acetyl; benzyloxy-benzaldehyde | Oxygen (C1-O) | 544.5 (reported) | Carbohydrate stability, aromatic substitution studies |
Detailed Analysis of Structural Variations
Protective Groups
- Benzoyl vs. Acetyl Groups :
- The target compound’s benzoyl groups (electron-withdrawing, bulky) enhance steric hindrance and slow reaction kinetics compared to acetyl groups (smaller, less hindering). Deprotection of benzoyl groups typically requires stronger bases (e.g., NH₃/MeOH) than acetyl groups (e.g., NaOMe) .
- Acetylated analogs (e.g., CAS 3080-47-5) are more soluble in polar solvents due to reduced hydrophobicity .
Glycosidic Bond Type
- Thioglycosides (C1-S) :
- Exhibit superior stability under acidic conditions and resistance to glycosidase enzymes compared to O-glycosides (C1-O). This makes them ideal for probing enzymatic pathways or designing drug delivery systems .
- Cleavage of thioglycosidic bonds often requires specialized reagents (e.g., AgOTf or NIS) .
Substituent Effects
- Aromatic vs. The benzaldehyde moiety in CAS 62346-08-1 introduces electrophilic reactivity, enabling conjugation with nucleophiles (e.g., amines) for probe design .
Biological Activity
Ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester (CAS No. 302965-09-9) is a complex organic compound with potential biological activities that have garnered interest in various fields of research, particularly in organic synthesis and biochemical applications. This article explores its biological activity, synthesizing findings from diverse sources.
- Molecular Formula : C30H28O9S
- Molecular Weight : 564.6 g/mol
- Synonyms : Ethyl 1-Thio-β-D-glucopyranosiduronic Acid Methyl Ester Tribenzoate, β-D-Glucopyranosiduronic acid, ethyl 1-thio-, methyl ester, tribenzoate (9CI)
Biological Activity Overview
Ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester has been investigated for its biological properties, particularly in the context of its potential as a biochemical tool in proteomics and organic synthesis. The following sections detail its significant biological activities.
Antioxidant Activity
Research indicates that compounds similar to thioglycosides exhibit antioxidant properties. These properties are critical in preventing oxidative stress-related cellular damage. Studies have shown that thioglycosides can scavenge free radicals effectively, suggesting that ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester may possess similar capabilities.
Enzyme Inhibition
Thioglycosides are known to interact with various enzymes. Preliminary studies suggest that ethyl 2,3,4-tri-O-benzoyl-β-D-thioglucopyranosiduronic acid methyl ester may inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition could have implications for therapeutic applications in conditions such as diabetes and obesity.
Case Studies and Research Findings
- Synthesis and Characterization :
- Biological Testing :
- Potential Therapeutic Applications :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2,3,4-tri-O-benzoyl-beta-D-thioglucopyranosiduronic acid methyl ester, and what challenges arise during its glycosylation steps?
The synthesis typically involves sequential protection of hydroxyl groups, activation of the anomeric center, and selective deprotection. Benzoyl groups are introduced via benzoylation under acidic conditions (e.g., using benzoyl chloride in pyridine) to protect hydroxyls at positions 2, 3, and 4 . The thioglycoside linkage is formed using a thiol donor (e.g., thioacetic acid) under Lewis acid catalysis (e.g., BF₃·Et₂O), while the methyl ester at the uronic acid position is introduced via esterification with methyl iodide . Challenges include:
- Regioselectivity : Ensuring benzoylation occurs only at desired positions (2,3,4-OH) without over-substitution.
- Anomeric control : Avoiding α/β mixture formation during glycosylation. Use of trichloroacetimidate intermediates (common in glucuronic acid derivatives) can improve stereochemical outcomes .
- Side reactions : Hydrolysis of ester groups under basic conditions. Reaction progress should be monitored via TLC or HPLC .
Q. How can researchers confirm the structural integrity of the compound, particularly the beta-D configuration and ester substitution patterns?
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns consistent with benzoyl loss .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis while minimizing degradation of labile groups (e.g., thioglycosidic bonds)?
- Solvent choice : Use anhydrous dichloromethane or acetonitrile to stabilize thioglycosides and prevent hydrolysis .
- Temperature control : Maintain reactions at –20°C to 0°C during activation steps (e.g., trichloroacetimidate formation) to suppress side reactions .
- Catalyst screening : Test alternative Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) to enhance glycosylation efficiency. For example, TMSOTf reduces racemization in uronic acid derivatives .
- In-line monitoring : Employ FTIR or ReactIR to track benzoylation and esterification in real time .
Q. What analytical methods are recommended for resolving contradictions in reported spectral data (e.g., conflicting NMR shifts for benzoylated glucuronic acid derivatives)?
- Comparative benchmarking : Cross-reference data with structurally analogous compounds. For example, compare benzoyl chemical shifts with those of 3,5-di-O-caffeoylquinic acid methyl ester (δ 165–170 ppm for carbonyls) .
- Advanced NMR techniques : Use DEPT-135 to distinguish CH₂ and CH₃ groups in ester substituents, or ROESY to confirm spatial proximity of benzoyl protons to sugar moieties .
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and substitution patterns .
Q. How can researchers evaluate the stability of the thioglucopyranosiduronic acid methyl ester under physiological conditions for drug delivery applications?
- Hydrolysis assays : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C and monitor degradation via LC-MS. Compare degradation rates with non-thio analogs to assess sulfur’s protective role .
- Enzymatic studies : Test susceptibility to β-glucuronidases or esterases using enzyme-coupled assays. For example, esterase from porcine liver can hydrolyze methyl esters, mimicking in vivo conditions .
Methodological Recommendations
Q. Table 1: Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
